![molecular formula C26H28O9 B14804042 (2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B14804042.png)
(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Evodol: is a limonoid compound derived from the dried and nearly ripe fruits of Euodia rutaecarpa (Juss.) Benth. var. bodinieri (Dode) Huang, a plant belonging to the Rutaceae family . It is known for its anti-inflammatory properties and larvicidal activity against the Asian tiger mosquito . The molecular formula of Evodol is C26H28O9, and it has a molecular weight of 484.5 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Evodol can be synthesized through the extraction and isolation from the fruits of Euodia rutaecarpa. The process involves the use of chromatographic techniques to separate Evodol from other limonoid compounds present in the plant . The chemical structure of Evodol is elucidated using spectroscopic methods and single-crystal X-ray diffraction .
Industrial Production Methods: Industrial production of Evodol typically involves large-scale extraction from Euodia rutaecarpa fruits. The process includes drying the fruits, followed by solvent extraction using chloroform or other organic solvents. The extract is then subjected to repeated silica gel column chromatography to isolate Evodol .
化学反応の分析
Types of Reactions: Evodol undergoes various chemical reactions, including:
Oxidation: Evodol can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in Evodol.
Substitution: Substitution reactions can occur at specific positions on the Evodol molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Evodol can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of Evodol with modified functional groups.
科学的研究の応用
Evodol has a wide range of scientific research applications, including:
作用機序
Evodol exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: Evodol inhibits the production of nitric oxide in activated macrophages, which is a key mediator of inflammation.
Larvicidal Activity: The exact mechanism of its larvicidal activity is not fully understood, but it is believed to interfere with the development and survival of mosquito larvae.
類似化合物との比較
Limonin: Another limonoid compound with similar larvicidal activity.
Evodiamine: An alkaloid from the same plant with anti-inflammatory and anticancer properties.
Rutaecarpine: Another alkaloid with a wide range of pharmacological activities.
Uniqueness of Evodol: Evodol is unique due to its specific combination of anti-inflammatory and larvicidal properties. While other compounds like limonin and evodiamine share some similar activities, Evodol’s distinct molecular structure and specific inhibitory effects on nitric oxide production set it apart .
特性
分子式 |
C26H28O9 |
|---|---|
分子量 |
484.5 g/mol |
IUPAC名 |
(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione |
InChI |
InChI=1S/C26H28O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,19-20,28H,5,7,9,11H2,1-4H3/t13?,14?,19?,20?,23-,24-,25-,26+/m0/s1 |
InChIキー |
SNGHLUWTFLYPMT-QVONRVOQSA-N |
異性体SMILES |
C[C@@]12CCC3[C@]([C@@]14C(O4)C(=O)OC2C5=COC=C5)(C(=O)C(=C6[C@@]37COC(=O)CC7OC6(C)C)O)C |
正規SMILES |
CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


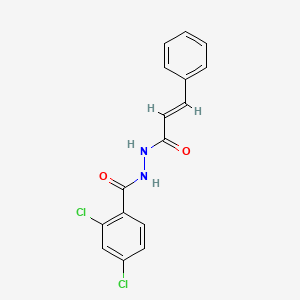
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline](/img/structure/B14803970.png)
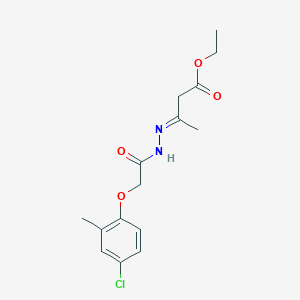


![5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid](/img/structure/B14804004.png)
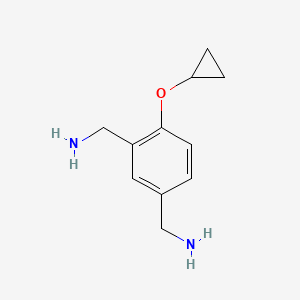
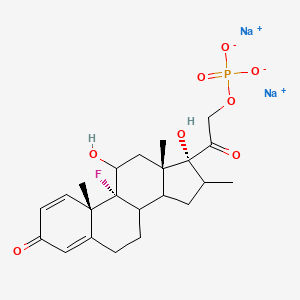
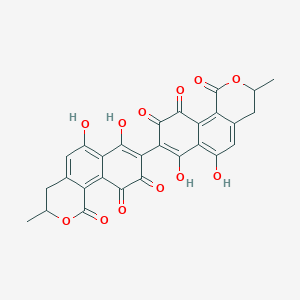
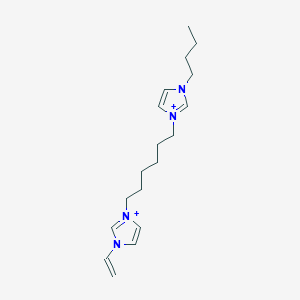
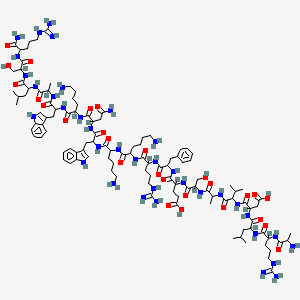
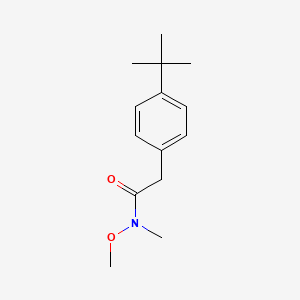
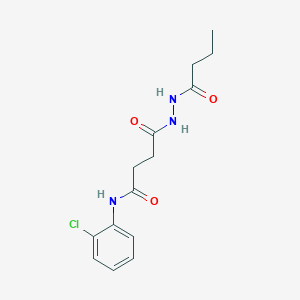
![3,5-dichloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14804056.png)
